molecular formula C15H17N3OS B12793432 5,7,7-Trimethyl-2-(phenoxymethyl)-7H-(1,3,4)thiadiazolo(3,2-a)pyrimidine CAS No. 66442-40-8

5,7,7-Trimethyl-2-(phenoxymethyl)-7H-(1,3,4)thiadiazolo(3,2-a)pyrimidine

Cat. No.: B12793432
CAS No.: 66442-40-8
M. Wt: 287.4 g/mol
InChI Key: JRRCPSRVAQQHIH-UHFFFAOYSA-N
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Description

5,7,7-Trimethyl-2-(phenoxymethyl)-7H-(1,3,4)thiadiazolo(3,2-a)pyrimidine is a heterocyclic compound that features a thiadiazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,7-Trimethyl-2-(phenoxymethyl)-7H-(1,3,4)thiadiazolo(3,2-a)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiadiazole with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5,7,7-Trimethyl-2-(phenoxymethyl)-7H-(1,3,4)thiadiazolo(3,2-a)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out in solvents like acetic acid or dichloromethane.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in solvents like ethanol or tetrahydrofuran.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used for substitution reactions, typically in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5,7,7-Trimethyl-2-(phenoxymethyl)-7H-(1,3,4)thiadiazolo(3,2-a)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5,7,7-Trimethyl-2-(phenoxymethyl)-7H-(1,3,4)thiadiazolo(3,2-a)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5,7,7-Trimethyl-2-pentyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine
  • 5,7,7-Trimethyl-2-(methylthio)-7H-(1,3,4)thiadiazolo(3,2-a)pyrimidine

Uniqueness

5,7,7-Trimethyl-2-(phenoxymethyl)-7H-(1,3,4)thiadiazolo(3,2-a)pyrimidine is unique due to its phenoxymethyl group, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

66442-40-8

Molecular Formula

C15H17N3OS

Molecular Weight

287.4 g/mol

IUPAC Name

5,7,7-trimethyl-2-(phenoxymethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine

InChI

InChI=1S/C15H17N3OS/c1-11-9-15(2,3)16-14-18(11)17-13(20-14)10-19-12-7-5-4-6-8-12/h4-9H,10H2,1-3H3

InChI Key

JRRCPSRVAQQHIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N=C2N1N=C(S2)COC3=CC=CC=C3)(C)C

Origin of Product

United States

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